An In-depth Technical Guide to the Synthesis of Metastannic Acid from Tin and Nitric Acid
An In-depth Technical Guide to the Synthesis of Metastannic Acid from Tin and Nitric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of metastannic acid from the reaction of metallic tin with nitric acid. It includes detailed experimental protocols for both industrial and laboratory-scale synthesis, a summary of key quantitative data, and a discussion of the underlying chemical principles and characterization methods.
Introduction
Metastannic acid, a hydrated form of tin(IV) oxide (SnO₂·nH₂O), is a versatile material with applications in ceramics, flame retardants, catalysts, and as a precursor for the synthesis of other tin compounds. The reaction of metallic tin with concentrated nitric acid is a common and effective method for its preparation. This process involves the oxidation of tin to the +4 state and subsequent hydrolysis to form a hydrated precipitate. This guide will delve into the technical aspects of this synthesis, providing practical information for its successful implementation and characterization.
Reaction Chemistry
The reaction between tin and concentrated nitric acid is a complex oxidation-reduction process. Tin is oxidized from its elemental state (oxidation state 0) to the +4 oxidation state, while the nitrogen in nitric acid is reduced, typically to nitrogen dioxide (NO₂). The overall balanced chemical equation for this reaction is:
Sn(s) + 4HNO₃(aq) → H₂SnO₃(s) + 4NO₂(g) + H₂O(l) [1]
The product, metastannic acid (H₂SnO₃), is a white, amorphous solid that is insoluble in water and nitric acid.[1] It is more accurately represented as a hydrated tin(IV) oxide, SnO₂·nH₂O. The reaction with hot, concentrated nitric acid typically yields the β-form of stannic acid, which is known as metastannic acid.
Experimental Protocols
Industrial Scale Synthesis
The following protocols are derived from patented industrial processes and are designed for large-scale production.
Example 1:
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Reaction Setup: A 50L pressurized reactor is charged with 28L of water, 2.5 kg of tin flower, and 4.78L of 39.9% industrial nitric acid.[2]
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Reaction Conditions: The temperature is maintained at 125 ± 5 °C, and the reaction is carried out for 6 hours under a pressure of 0.9 MPa.[2]
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Product Isolation: After the reaction, liquid-solid separation is performed to isolate the intermediate metastannic acid product.[2]
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Purification: The metastannic acid is neutralized, washed, and dried to yield the final product.[2]
Example 2:
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Reaction Setup: A 2m³ pressurized reactor is charged with 1.2m³ of water, 110 kg of tin powder, and industrial nitric acid (39.9%).[2]
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Reaction Conditions: The mixture is heated to 140 °C and reacted under a pressure of 0.7 MPa for 5 hours.[2]
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Product Isolation and Purification: The resulting metastannic acid is separated, neutralized, washed, dried, calcined, and crushed to obtain tin dioxide powder.[2]
Laboratory Scale Synthesis (Proposed)
This proposed protocol is a synthesis of information from various sources for a standard laboratory setting.
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Reaction Setup: In a well-ventilated fume hood, place 10 g of tin metal (granules or powder) into a 500 mL beaker.
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Acid Addition: Slowly and cautiously add 100 mL of concentrated (70%) nitric acid to the beaker. The reaction is exothermic and will produce toxic nitrogen dioxide gas.
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Reaction: Allow the reaction to proceed with gentle heating (e.g., on a hot plate at low to medium setting) and stirring until the evolution of brown fumes ceases and all the tin has been converted into a white precipitate.
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Digestion: Continue to heat the mixture gently for 30 minutes to ensure complete reaction.
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Isolation: Allow the precipitate to settle, then decant the supernatant nitric acid.
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Washing: Wash the precipitate several times with deionized water until the washings are neutral to litmus (B1172312) paper. This removes any remaining nitric acid.
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Drying: Dry the resulting white powder in an oven at 110 °C to a constant weight.
Data Presentation
The following tables summarize key quantitative data from industrial synthesis protocols.
| Parameter | Value | Reference |
| Reactant Quantities (Example 1) | ||
| Water | 28 L | [2] |
| Tin Flower | 2.5 kg | [2] |
| 39.9% Nitric Acid | 4.78 L | [2] |
| Reaction Conditions (Example 1) | ||
| Temperature | 125 ± 5 °C | [2] |
| Pressure | 0.9 MPa | [2] |
| Reaction Time | 6 hours | [2] |
| Reactant Quantities (Example 2) | ||
| Water | 1.2 m³ | [2] |
| Tin Powder | 110 kg | [2] |
| 39.9% Nitric Acid | As required | [2] |
| Reaction Conditions (Example 2) | ||
| Temperature | 140 °C | [2] |
| Pressure | 0.7 MPa | [2] |
| Reaction Time | 5 hours | [2] |
| Product Specifications | ||
| Particle Size | < 10 µm | [2] |
Characterization of Metastannic Acid
The synthesized metastannic acid can be characterized using various analytical techniques to confirm its identity and properties.
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X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the material. Metastannic acid is typically amorphous, but upon heating (calcination), it converts to crystalline tin(IV) oxide (cassiterite).
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can identify the functional groups present in the sample. For metastannic acid, characteristic peaks include a broad band in the 3000-3600 cm⁻¹ region corresponding to the O-H stretching of adsorbed water and Sn-OH groups, and a peak around 1620 cm⁻¹ due to the bending vibration of water molecules. The Sn-O stretching vibrations are observed in the lower wavenumber region (400-700 cm⁻¹).[3]
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Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA/DTA provides information about the thermal stability and decomposition of the material. The TGA curve of metastannic acid shows a weight loss corresponding to the removal of water molecules upon heating. The DTA curve will show endothermic peaks associated with dehydration and an exothermic peak if crystallization into SnO₂ occurs.
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Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the synthesized powder.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the laboratory synthesis of metastannic acid.
Reaction Pathway
Caption: A diagram showing the oxidation and reduction steps in the formation of metastannic acid.
Safety Considerations
The synthesis of metastannic acid involves the use of concentrated nitric acid and the evolution of toxic nitrogen dioxide gas. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be vigorous and exothermic, so slow and controlled addition of reagents is crucial.
Conclusion
The synthesis of metastannic acid from tin and nitric acid is a well-established and scalable process. This guide has provided a detailed overview of the reaction chemistry, experimental protocols for both industrial and laboratory settings, and methods for characterization. By understanding the key parameters and safety precautions, researchers can reliably produce and characterize this important tin compound for a variety of applications.
